2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone with cyano and aryl substituents. Its structure includes a 1,3-thiazol-2-yl amide group and a 3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl moiety, which are critical for its pharmacological interactions. The compound’s design leverages the bioisosteric properties of 1,2,4-triazole and thiazole rings, commonly employed in medicinal chemistry to enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
2-cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-11-6-12(2-3-14(11)22-10-18-9-20-22)7-13(8-17)15(23)21-16-19-4-5-24-16/h2-7,9-10H,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAKTJVJJFDKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=CS2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the 1,2,4-triazole moiety suggests potential interactions with biological targets through hydrogen bonding and π-π stacking.
Biochemical Pathways
The presence of the 1,2,4-triazole and thiazole moieties suggest potential involvement in various biochemical reactions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s stability and interactions with its targets.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide are largely determined by its functional groups. The triazole ring, for example, is capable of binding with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities
Cellular Effects
Given the biological activities of other azole compounds, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.
Biological Activity
The compound 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic molecule that incorporates a triazole and thiazole moiety. These structural features suggest potential biological activities, particularly in antifungal and antiviral applications. This article reviews the biological activity of this compound, summarizing relevant studies and findings.
Antifungal Activity
Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit ergosterol synthesis in fungal cells, which is critical for maintaining cell membrane integrity.
A study highlighted the structure-activity relationship (SAR) of various triazole derivatives, indicating that modifications in the triazole structure could enhance antifungal efficacy against a range of fungal pathogens. For instance, compounds with additional aromatic substitutions showed improved activity against Candida and Aspergillus species .
Antiviral Activity
The antiviral potential of triazole derivatives has also been explored extensively. For example, a related compound demonstrated potent activity against HIV with an effective concentration (EC50) in the nanomolar range. This suggests that the incorporation of a triazole ring may confer similar antiviral properties to the compound .
Study 1: Antifungal Efficacy
In a comparative study on various triazole derivatives including our compound, it was found that modifications at the phenyl position significantly influenced antifungal activity. The study reported that compounds with electron-withdrawing groups exhibited enhanced potency against fungal strains .
Study 2: Antiviral Screening
Another investigation focused on the antiviral activity of triazole-containing compounds against HIV strains. The results indicated that certain modifications improved selectivity and reduced cytotoxicity in human cell lines. The compound's structure was optimized through medicinal chemistry approaches to enhance its therapeutic index .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl group in the target compound may enhance interactions with enzymatic active sites, similar to valécobuline’s triazole-mediated β-tubulin inhibition .
Molecular Weight and Pharmacokinetics :
- The target compound (~366 Da) is lighter than valécobuline (~545 Da), suggesting better membrane permeability and oral bioavailability .
- Imidazole-thioether derivatives (e.g., CAS 735288-83-2) have higher molecular weights (~412 Da), which may affect metabolic clearance rates .
Pharmacological and Mechanistic Insights
- Triazole-Thiazole Synergy : The 1,2,4-triazole and thiazole motifs are recurrent in anti-inflammatory and anticancer agents (e.g., ). These heterocycles likely engage in hydrogen bonding and π-π stacking with target proteins .
- Nitro Group Limitations : While nitrophenyl derivatives (e.g., CAS 741732-34-3) exhibit strong electrophilic character, they may confer toxicity risks, unlike the methyl-triazole group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
